N-{3-[(2-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-15-10-4-5-11-16(15)22-19-20(24-18-13-7-6-12-17(18)23-19)25-28(26,27)14-8-2-1-3-9-14/h1-13H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCYRTRMFUNUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{3-[(2-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that quinoxaline derivatives can inhibit the activity of certain kinases, leading to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Properties
Sulfonamide compounds are traditionally known for their antimicrobial activity. This compound may also exhibit similar properties, making it a candidate for treating bacterial infections. The sulfonamide group is known to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and replication .
Inhibition of Enzymatic Activity
The compound has been researched for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For example, inhibitors of 6-phosphofructose-2-kinase (PFKFB3), which plays a role in cancer metabolism, have been developed based on similar chemical frameworks. Such inhibitors can potentially reprogram cancer metabolism and enhance the efficacy of existing therapies .
Neuroprotective Effects
Emerging studies suggest that quinoxaline derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neuroinflammatory responses and oxidative stress is currently under investigation .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinoxaline derivatives, including this compound. These compounds were tested against various cancer cell lines, demonstrating IC values in the low micromolar range, indicating potent anticancer activity. The study concluded that modifications on the quinoxaline scaffold could enhance selectivity and potency against specific cancer types .
Case Study 2: Antimicrobial Efficacy
A research article focused on the antimicrobial potential of sulfonamide derivatives highlighted that this compound showed promising activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to the compound's ability to inhibit dihydropteroate synthase, an essential enzyme in folate biosynthesis .
Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibition of PFKFB3 by sulfonamide derivatives. The study found that this compound effectively inhibited PFKFB3 activity, leading to altered metabolic pathways in cancer cells and reduced proliferation rates.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Mechanistic Insights
- Electron-Withdrawing Groups (e.g., Fluorine) : Enhance binding to kinases or enzymes by stabilizing charge interactions. For example, dabrafenib (a BRAF inhibitor) uses fluorine to improve target affinity .
- Thioureido Derivatives : Exhibit superior anticancer activity due to additional hydrogen-bonding and metal-chelating capabilities .
Biological Activity
N-{3-[(2-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a 2-fluorophenyl amino group and a benzenesulfonamide moiety, contributing to its pharmacological properties. The general formula can be represented as follows:
Quinoxaline derivatives, including this compound, have been shown to exhibit anticancer properties through various mechanisms:
- Induction of Apoptosis : Compounds similar to this compound have been reported to activate apoptotic pathways, including caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage, which are critical for programmed cell death .
- Inhibition of Tumor Growth : Studies indicate that certain quinoxaline derivatives inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell cycle regulation and survival .
- Targeting Specific Kinases : Quinoxaline derivatives have been identified as inhibitors of various kinases, which play vital roles in cancer cell signaling .
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of this compound against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against specific cancer types:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HeLa (Cervical) | 0.126 | Doxorubicin |
| SMMC-7721 (Liver) | 0.071 | Doxorubicin |
| K562 (Leukemia) | 0.164 | Doxorubicin |
| MCF-7 (Breast) | 9 | Doxorubicin |
| HCT116 (Colon) | 4.4 | Doxorubicin |
These results indicate that this compound exhibits potent activity against various cancer cell lines, demonstrating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-donating groups enhances biological activity, while electron-withdrawing groups diminish it. The following observations were made:
- Substituent Effects : Electron-donating groups at specific positions on the phenyl ring significantly increase potency.
- Linker Variations : The nature of the linker connecting the quinoxaline core to the phenyl group influences activity; for instance, urea linkers are more favorable than aliphatic linkers .
Case Studies
Several case studies have highlighted the effectiveness of quinoxaline derivatives in clinical settings:
- Case Study on HeLa Cells : A study demonstrated that a related quinoxaline derivative induced apoptosis in HeLa cells through caspase activation and resulted in significant tumor growth inhibition in vivo models .
- Combination Therapy : Research indicated that combining this compound with other chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines .
Q & A
Basic Synthesis and Characterization
Q: What is the standard synthetic route for N-{3-[(2-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide, and how is its structural integrity validated? A:
- Synthesis: The compound can be synthesized via a coupling reaction between a substituted quinoxaline precursor (e.g., 3-aminoquinoxaline derivative) and 2-fluorophenyl isothiocyanate or analogous electrophilic intermediates. A refluxing alcohol solvent (e.g., ethanol) is typically used, as demonstrated in similar benzenesulfonamide syntheses .
- Characterization:
- NMR spectroscopy (¹H/¹³C) confirms regioselective substitution and aromatic proton environments.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- Elemental analysis ensures stoichiometric purity.
- X-ray crystallography (if applicable) resolves 3D conformation, as seen in related fluorophenyl-quinoxaline derivatives .
Advanced Mechanistic Studies
Q: How can researchers investigate the mechanistic role of this compound in biological systems, particularly its enzyme inhibition or receptor interaction? A:
- Molecular docking simulations predict binding affinities to target proteins (e.g., kinases, sulfotransferases) using software like AutoDock or Schrödinger. This approach is validated in studies on quinoxaline-sulfonamide hybrids targeting proliferative pathways .
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics.
- Cellular assays (e.g., luciferase-based reporter systems) measure downstream signaling modulation.
- Mutagenesis studies identify critical residues in the target protein for interaction validation.
Addressing Bioactivity Data Contradictions
Q: How should researchers resolve discrepancies in reported bioactivity data (e.g., IC₅₀ values) across different experimental models? A:
- Standardized assay conditions: Control variables like cell line origin, incubation time, and solvent (DMSO concentration).
- Orthogonal validation: Replicate results using complementary methods (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays).
- Meta-analysis: Compare structural analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify substituent effects on activity .
- Data normalization: Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-laboratory variability.
Structural and Electronic Property Analysis
Q: What computational and experimental methods are recommended to study the compound’s electronic properties and conformational stability? A:
- Computational:
- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
- Molecular dynamics (MD) simulations assess flexibility of the sulfonamide-quinoxaline linkage in solvated environments.
- Experimental:
- X-ray crystallography (if single crystals are obtainable) provides absolute stereochemical configuration, as applied to fluorophenyl-quinoxaline analogs .
- UV-Vis and fluorescence spectroscopy probe π-π* transitions influenced by the 2-fluorophenyl substituent.
Structure-Activity Relationship (SAR) Optimization
Q: What methodological framework is used to design SAR studies for enhancing this compound’s bioactivity? A:
- Systematic substituent variation: Modify the quinoxaline core (e.g., introduce electron-withdrawing groups at position 3) or sulfonamide phenyl ring (e.g., para-chloro vs. ortho-fluoro).
- In vitro profiling: Test derivatives against a panel of disease-relevant targets (e.g., cancer cell lines, bacterial enzymes).
- Pharmacophore mapping: Identify critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) using 3D-QSAR models.
- Metabolic stability assays: Use liver microsomes to assess the impact of fluorophenyl substitution on cytochrome P450 interactions .
Solubility and Formulation Challenges
Q: What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies? A:
- Co-solvent systems: Use PEG-400 or cyclodextrins to enhance solubility without destabilizing the compound.
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) to the sulfonamide moiety.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for similar benzenesulfonamides .
- pH-solubility profiling: Determine pKa values via potentiometric titration to identify optimal buffering conditions.
Stability Under Experimental Conditions
Q: How can researchers assess the compound’s stability in storage and during biological assays? A:
- Forced degradation studies: Expose to heat, light, and acidic/alkaline conditions, then monitor via HPLC-MS for decomposition products.
- Long-term storage: Store lyophilized samples at -80°C under inert gas (N₂/Ar) to prevent oxidation.
- In assay media: Pre-incubate the compound in cell culture medium (e.g., DMEM + 10% FBS) and quantify recovery using LC-MS/MS.
Toxicity and Off-Target Profiling
Q: What methodologies minimize off-target effects and evaluate toxicity in preclinical research? A:
- High-throughput screening (HTS): Use panels like Eurofins’ SafetyScreen44 to assess interactions with GPCRs, ion channels, and transporters.
- Genotoxicity assays: Conduct Ames tests for mutagenicity and comet assays for DNA damage.
- Cytokine profiling (e.g., Luminex multiplex assays) identifies immunomodulatory risks.
- In silico toxicity prediction: Tools like ProTox-II or Derek Nexus flag structural alerts (e.g., sulfonamide hypersensitivity) .
Cross-Disciplinary Applications
Q: Beyond therapeutic potential, how is this compound utilized in materials science or chemical biology? A:
- Materials science: Incorporate into metal-organic frameworks (MOFs) via sulfonamide coordination sites for catalytic applications.
- Chemical probes: Functionalize with fluorophores (e.g., BODIPY) for live-cell imaging of target engagement.
- Enzyme mimics: Study its sulfonamide group’s role in artificial hydrolase design .
Data Reproducibility and Reporting Standards
Q: What guidelines ensure reproducibility in synthesizing and testing this compound? A:
- Detailed synthetic protocols: Report reaction times, temperatures, and purification methods (e.g., column chromatography gradients).
- Open-data practices: Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemRxiv.
- MIAME compliance: For biological assays, adhere to Minimum Information About a Microarray Experiment standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

